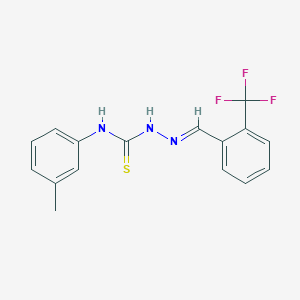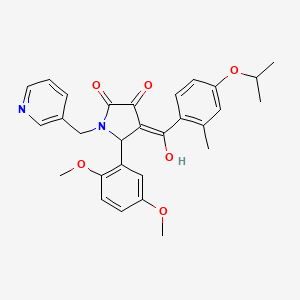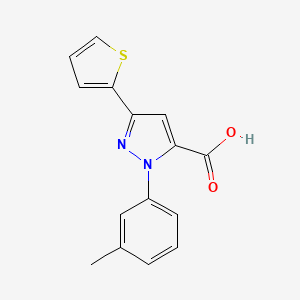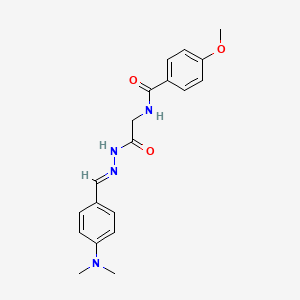
N'-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-((4-Chlorbenzyl)oxy)benzyliden)-2-phenylacetohydrazid ist eine chemische Verbindung mit der Summenformel C28H23ClN2O3 und einem Molekulargewicht von 470,96 g/mol . Diese Verbindung ist bekannt für ihre einzigartige Struktur, die eine Chlorbenzyl-Gruppe und eine Benzyliden-Einheit beinhaltet, was sie zu einem interessanten Forschungsobjekt in verschiedenen wissenschaftlichen Bereichen macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N’-(3-((4-Chlorbenzyl)oxy)benzyliden)-2-phenylacetohydrazid beinhaltet typischerweise die Kondensation von 4-Chlorbenzylalkohol mit Benzaldehyd-Derivaten unter sauren oder basischen Bedingungen. Die Reaktion wird oft in Gegenwart eines Katalysators wie p-Toluolsulfonsäure oder Natriumhydroxid durchgeführt. Das resultierende Zwischenprodukt wird dann mit Phenylessigsäurehydrazid umgesetzt, um das Endprodukt zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um sicherzustellen, dass die Verbindung die Industriestandards erfüllt.
Chemische Reaktionsanalyse
Reaktionstypen
N’-(3-((4-Chlorbenzyl)oxy)benzyliden)-2-phenylacetohydrazid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: N-Bromsuccinimid in Gegenwart von Licht oder Wärme.
Wichtigste gebildete Produkte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
N’-(3-((4-Chlorbenzyl)oxy)benzyliden)-2-phenylacetohydrazid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von N’-(3-((4-Chlorbenzyl)oxy)benzyliden)-2-phenylacetohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung bindet bekanntermaßen an DNA und kann so die DNA-Replikation und -Transkriptionsprozesse stören . Diese Interaktion kann zur Hemmung der Zellproliferation führen, was sie zu einem Kandidaten für die Krebsforschung macht. Darüber hinaus kann die Verbindung mit Enzymen und Rezeptoren interagieren, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide typically involves the condensation of 4-chlorobenzyl alcohol with benzaldehyde derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The resulting intermediate is then reacted with phenylacetic acid hydrazide to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound is known to bind to DNA, potentially interfering with DNA replication and transcription processes . This interaction can lead to the inhibition of cell proliferation, making it a candidate for anticancer research. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N’-(3-((4-Chlorbenzyl)oxy)benzyliden)-3-methylbenzohydrazid
- N’-(4-((4-Chlorbenzyl)oxy)benzyliden)-3-methoxybenzohydrazid
- N’-(3-((4-Chlorbenzyl)oxy)benzyliden)-4-propoxybenzohydrazid
Einzigartigkeit
N’-(3-((4-Chlorbenzyl)oxy)benzyliden)-2-phenylacetohydrazid sticht aufgrund seiner spezifischen strukturellen Merkmale hervor, wie z. B. das Vorhandensein sowohl von Chlorbenzyl- als auch von Benzyliden-Gruppen. Diese Merkmale tragen zu seiner einzigartigen Reaktivität und potenziellen biologischen Aktivitäten bei, die es von anderen ähnlichen Verbindungen abheben.
Eigenschaften
CAS-Nummer |
767306-54-7 |
|---|---|
Molekularformel |
C22H19ClN2O2 |
Molekulargewicht |
378.8 g/mol |
IUPAC-Name |
N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C22H19ClN2O2/c23-20-11-9-18(10-12-20)16-27-21-8-4-7-19(13-21)15-24-25-22(26)14-17-5-2-1-3-6-17/h1-13,15H,14,16H2,(H,25,26)/b24-15+ |
InChI-Schlüssel |
IKZKLAYFPHLEGA-BUVRLJJBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12016067.png)







![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016126.png)

![(5E)-5-[4-(diethylamino)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016131.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12016144.png)

